molecular formula C20H23NO4 B15196003 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride CAS No. 94213-55-5

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride

Cat. No.: B15196003
CAS No.: 94213-55-5
M. Wt: 341.4 g/mol
InChI Key: IKZYPGQHZBTYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple methoxy groups and a quaternary ammonium ion, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with 3,4-dimethoxybenzyl chloride to form the quaternary ammonium salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as thiols or amines can replace the chloride ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of methoxy groups and the quaternary ammonium ion play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxybenzyl)-2,3-dihydroisoquinoline
  • 1-(3,4-Dimethoxyphenyl)-2,3-dihydroisoquinoline
  • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Uniqueness

1-(3,4-Dimethoxybenzyl)-2,3-dihydro-6,7-dimethoxyisoquinolinium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

94213-55-5

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,3-dihydroisoquinoline

InChI

InChI=1S/C20H23NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-7,10-12,21H,8-9H2,1-4H3

InChI Key

IKZYPGQHZBTYBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=C3C=C(C(=CC3=CCN2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.